
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide under IUPAC guidelines. Its molecular formula, C₁₈H₁₆N₂O₄ , corresponds to a molecular weight of 324.33 g/mol . The structure comprises a quinoline backbone substituted with a methyl group at position 1, a ketone at position 2, a hydroxy group at position 4, and a carboxamide moiety at position 3 linked to a 3-methoxyphenyl group (Fig. 1).
Table 1: Molecular identity and formula
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₆N₂O₄ |
Molecular Weight | 324.33 g/mol |
CAS Registry Number | 303093-34-7 |
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies reveal a planar quinoline ring system with a dihedral angle of 12.5° between the quinoline core and the 3-methoxyphenyl group. The crystal packing is stabilized by O–H···O hydrogen bonds between the hydroxy group (O4–H4) and the ketone oxygen (O2), forming one-dimensional chains along the b-axis. Additional stabilization arises from π-π interactions between adjacent quinoline rings, with a centroid-to-centroid distance of 3.65 Å .
The 1-methyl group adopts an equatorial conformation relative to the quinoline plane, minimizing steric hindrance with the carboxamide substituent. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the stability of this conformation, showing a rotational energy barrier of 8.2 kcal/mol for the methyl group.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 11.10 ppm (s, 1H) : Hydroxy proton (O4–H4).
- δ 8.28 ppm (d, J = 8.8 Hz, 1H) : H5 proton on the quinoline ring.
- δ 3.96 ppm (s, 3H) : Methoxy group (–OCH₃).
- δ 3.08 ppm (s, 3H) : N1-methyl group.
¹³C-NMR (100 MHz, DMSO-d₆) assignments include:
- δ 176.2 ppm : Carboxamide carbonyl (C=O).
- δ 164.8 ppm : Ketone carbonyl (C2=O).
- δ 55.6 ppm : Methoxy carbon (–OCH₃).
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
- 3275 cm⁻¹ : O–H stretch (hydroxy group).
- 1689 cm⁻¹ : C=O stretch (carboxamide).
- 1652 cm⁻¹ : C=O stretch (quinoline ketone).
- 1245 cm⁻¹ : C–O–C asymmetric stretch (methoxy group).
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI-MS) shows a molecular ion peak at m/z 324.111 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₆N₂O₄. Fragmentation pathways include:
- Loss of the methoxyphenyl group (m/z 197.08 ).
- Cleavage of the carboxamide bond yielding m/z 148.05 (quinoline fragment).
Table 2: Spectroscopic signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 11.10 (s, 1H) | O4–H4 |
¹³C-NMR | δ 176.2 ppm | Carboxamide C=O |
IR | 1689 cm⁻¹ | Carboxamide C=O stretch |
HR-ESI-MS | m/z 324.111 | [M+H]⁺ |
Properties
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-20-14-9-4-3-8-13(14)16(21)15(18(20)23)17(22)19-11-6-5-7-12(10-11)24-2/h3-10,21H,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNKSSZGPHPQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715613 | |
Record name | 4-Hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-34-7 | |
Record name | 4-Hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the following steps:
- Starting Material : The process begins with 4-hydroxyquinoline.
- Alkylation : This compound undergoes alkylation with a suitable alkyl halide in the presence of a base.
- Methylation : Methylation using methyl iodide follows to yield the final product.
Chemical Structure
The chemical structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H16N2O3 |
Molecular Weight | 284.31 g/mol |
InChI | InChI=1S/C16H16N2O3/c1-12(18)15-14(17)11-10-8-7-9(10)6-5-13(19)4/h5-8,11,18H,1,6H2,2H3,(H,15,18) |
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can result in reduced inflammation and decreased cancer cell proliferation.
- Antimicrobial Activity : Research indicates that this compound exhibits moderate antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
Research Findings
Recent studies have highlighted several significant findings regarding the biological activity of this compound:
Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives of quinoline compounds, including this compound. The results indicated moderate activity against bacteria such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 20 to 100 µg/mL .
Antiviral Activity
Another investigation focused on the anti-HIV properties of similar quinoline derivatives. While specific IC50 values for this compound were not reported, related compounds demonstrated significant inhibition of HIV integrase activity . This suggests potential applications in antiviral therapies.
Case Studies
Several case studies have documented the therapeutic potential of quinoline derivatives:
- Study on Inflammation : A study demonstrated that derivatives similar to this compound could significantly reduce inflammatory markers in animal models of arthritis .
- Cancer Research : In vitro studies indicated that certain derivatives inhibited the growth of cancer cell lines, suggesting a possible role in cancer therapy through apoptosis induction .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that it effectively induced apoptosis in various cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways .
Table 1: Summary of Anticancer Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HeLa | 15 | Apoptosis induction |
B | MCF-7 | 12 | Cell cycle arrest |
C | A549 | 10 | Reactive oxygen species generation |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Emerging evidence suggests that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress and improve neuronal survival under toxic conditions .
Case Study: Neuroprotection in Alzheimer's Models
In a study using SH-SY5Y neuroblastoma cells exposed to beta-amyloid peptides, the compound significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls .
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs). Studies have shown that it can act as an efficient light-emitting material with tunable emission properties based on structural modifications .
Table 3: Photophysical Properties
Property | Value |
---|---|
Emission Peak (nm) | 520 |
Quantum Yield (%) | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-3-carboxamides exhibit pharmacological versatility depending on substitutions at the N1, C4, and carboxamide positions. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: Discrepancy in molecular weight reported in (338.13) vs. calculated (339.13).
Key Structural and Functional Insights
N1 Substituent Effects: Methyl vs. Ethyl: The substitution of methyl (target compound) with ethyl (e.g., ) increases lipophilicity (logP: ~2.22 for ethyl vs. Bulkier Groups: Compounds like tasquinimod incorporate dimethyl or trifluoromethyl groups, improving target selectivity (e.g., HDAC inhibition) but complicating synthesis .
Aryl Substituent Position and Electronic Effects: 3-Methoxy vs. 4-Methoxy: The 3-methoxyphenyl group in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas 4-methoxy analogs (e.g., ) exhibit altered binding due to steric and electronic differences .
Quinoline Ring Modifications: 5-Substituents: The addition of 5-chloro or 5-methoxy groups enhances bioactivity by modulating electron density and steric bulk. Tasquinimod’s 5-methoxy group is critical for its anticancer efficacy .
Research Findings and Implications
- Analgesic Activity: Derivatives like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit polymorphism-dependent analgesic activity, highlighting the importance of solid-state characterization .
- Anticancer Potential: Tasquinimod’s 5-methoxy and 4-(trifluoromethyl)phenyl groups confer potent antiangiogenic effects, validated in clinical trials .
- Synthetic Challenges: Alkylating the quinoline N1 position (e.g., ethyl vs. methyl) requires precise stoichiometry to avoid byproducts .
Q & A
Q. What are the validated synthetic routes for 4-hydroxy-N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates, as demonstrated in reductive cyclization protocols . Key steps include:
- Coupling Reactions : Use of 3-methoxyphenylamine and a quinoline-3-carboxylic acid precursor under inert conditions (argon/nitrogen atmosphere).
- Optimization : Yields are sensitive to catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and temperature (80–120°C). Lower temperatures favor selectivity but reduce conversion rates.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) is recommended for isolating the carboxamide derivative. Contaminants like unreacted nitroarenes can be minimized via gradient elution .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) confirms bond lengths (C–C: ~1.40 Å) and dihedral angles between the quinoline core and methoxyphenyl group, critical for validating stereoelectronic effects .
- Spectroscopic Techniques :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.75–3.85 ppm; the quinoline NH proton resonates at δ 12.1–12.3 ppm .
- FT-IR : Stretching frequencies at 1670–1690 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N–H) confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The 3-methoxyphenyl group acts as an electron donor, activating the quinoline core at the 4-position for reactions like nitration or halogenation. Density Functional Theory (DFT) studies reveal a charge density of −0.12 e at the 4-hydroxy group, favoring electrophilic attack .
- Experimental Validation : Nitration with HNO₃/H₂SO₄ at 0–5°C produces a nitro derivative (yield: 60–70%), confirmed by LC-MS (m/z: [M+H]⁺ + 45 Da). Competing side reactions (e.g., over-oxidation) are mitigated by controlled stoichiometry (1.2 eq HNO₃) .
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 μM in broth microdilution vs. 15 μM in agar diffusion) may arise from solubility differences.
- Metabolic Stability : Hepatic microsome assays (e.g., human CYP3A4) can clarify false negatives due to rapid degradation .
Q. What strategies are effective for studying the compound’s binding interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips. A typical binding curve for this compound shows a Kd of 120 nM, with a dissociation rate (koff) of 0.02 s⁻¹, indicating stable interactions .
- Molecular Docking : Use AutoDock Vina with PDB 1ATP (ATP-binding site). The methoxyphenyl group forms π-π interactions with Phe82, while the carboxamide hydrogen-bonds to Lys33 .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in thermal stability data (TGA vs. DSC)?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset at 220°C (5% weight loss) suggests moderate stability.
- Differential Scanning Calorimetry (DSC) : A melting endotherm at 185°C with decomposition exotherms at 230°C indicates polymorphic transitions.
- Resolution : Perform variable-temperature XRD to identify phase changes and validate with Karl Fischer titration (residual moisture < 0.1%) .
Safety and Handling in Research Settings
Q. What are the critical safety protocols for handling this compound in catalytic studies?
Methodological Answer:
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.